
3-methyl-N-(1-methyl-2-oxoindolin-5-yl)-4-propoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-N-(1-methyl-2-oxoindolin-5-yl)-4-propoxybenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as GSK-J4 and is a potent inhibitor of the histone H3K27 demethylase JMJD3.
Mécanisme D'action
The mechanism of action of 3-methyl-N-(1-methyl-2-oxoindolin-5-yl)-4-propoxybenzenesulfonamide involves the inhibition of the histone H3K27 demethylase JMJD3. This enzyme plays a crucial role in the regulation of gene expression, and its inhibition by GSK-J4 leads to changes in gene expression patterns. This compound has been shown to have selective activity against JMJD3 and does not affect other histone demethylases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-methyl-N-(1-methyl-2-oxoindolin-5-yl)-4-propoxybenzenesulfonamide have been extensively studied. This compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have anti-cancer effects by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to have anti-viral effects by inhibiting the replication of certain viruses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-methyl-N-(1-methyl-2-oxoindolin-5-yl)-4-propoxybenzenesulfonamide in lab experiments is its selectivity for JMJD3. This compound does not affect other histone demethylases, which allows for more precise and specific experiments. However, one limitation of this compound is its potency. Higher concentrations of this compound may be required to achieve the desired effects, which can be problematic in some experiments.
Orientations Futures
There are several future directions for research involving 3-methyl-N-(1-methyl-2-oxoindolin-5-yl)-4-propoxybenzenesulfonamide. One potential direction is the development of more potent analogs of this compound. Another direction is the investigation of the potential therapeutic applications of this compound in various diseases, such as cancer and viral infections. Additionally, the effects of this compound on other cellular processes and pathways could be explored to further understand its mechanism of action.
Méthodes De Synthèse
The synthesis of 3-methyl-N-(1-methyl-2-oxoindolin-5-yl)-4-propoxybenzenesulfonamide involves several steps. The first step involves the synthesis of 1-methyl-2-oxoindoline-5-carboxylic acid, which is then reacted with 3-methyl-4-propoxybenzenesulfonyl chloride to form the final product. The synthesis of this compound has been reported in several scientific publications and is well-established.
Applications De Recherche Scientifique
3-methyl-N-(1-methyl-2-oxoindolin-5-yl)-4-propoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been studied in vitro and in vivo, and has shown promising results in animal models.
Propriétés
IUPAC Name |
3-methyl-N-(1-methyl-2-oxo-3H-indol-5-yl)-4-propoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-4-9-25-18-8-6-16(10-13(18)2)26(23,24)20-15-5-7-17-14(11-15)12-19(22)21(17)3/h5-8,10-11,20H,4,9,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZOZTEDIAPJUSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(1-methyl-2-oxoindolin-5-yl)-4-propoxybenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

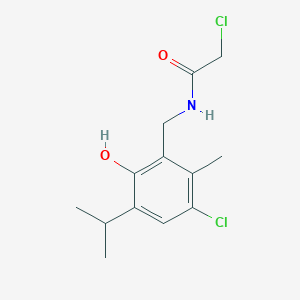
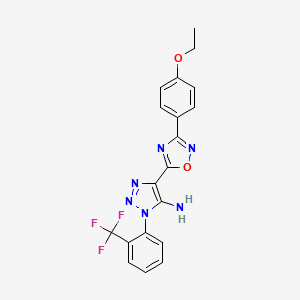
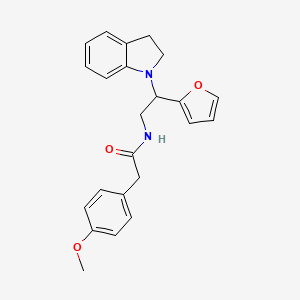
![benzyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate hydrochloride](/img/structure/B2787156.png)


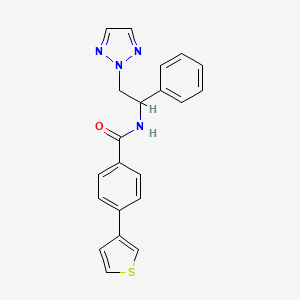
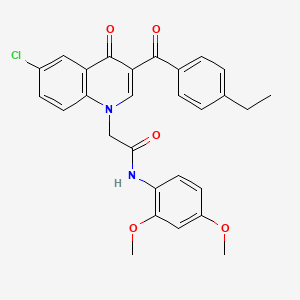

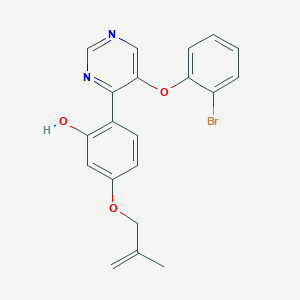
![1-Azabicyclo[3.2.1]octan-5-amine dihydrochloride](/img/structure/B2787167.png)

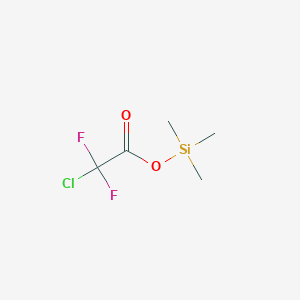
![6-chloro-N-[(2-fluorophenyl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-sulfonamide](/img/structure/B2787172.png)